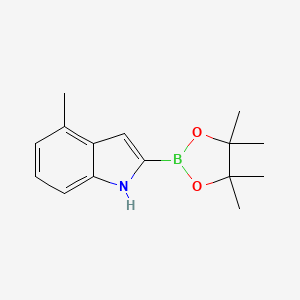

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

Properties

IUPAC Name |

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-7-6-8-12-11(10)9-13(17-12)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELXJVTVYLHSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681936 | |

| Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072811-23-4 | |

| Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072811-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C18H21BO3

- CAS Number : Not available

Physical Properties

| Property | Value |

|---|---|

| Purity | >98.0% (GC) |

| Appearance | Solid |

| Storage Temperature | Room Temperature |

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. It has been shown to selectively down-regulate estrogen receptors (ERα and ERβ), which are crucial in various cancers such as breast cancer .

- Estrogen Receptor Modulation : The compound interacts with estrogen receptors to inhibit their activity. This mechanism is particularly relevant in hormone-dependent cancers.

- Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in cancer cells, promoting apoptosis .

- Inhibition of Tumor Growth : In vitro studies have demonstrated that this indole derivative significantly inhibits the proliferation of various cancer cell lines. For example, it displayed a higher antiproliferative effect compared to standard drugs like Combretastatin-A4 (CA-4) in certain assays .

Comparative Studies

A comparative analysis of different indole derivatives shows that modifications at specific positions can enhance biological activity. For instance:

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| 4-Methyl-2-(Dioxaborolan) | 24 | Antiproliferative |

| Combretastatin-A4 | 42 | Antiproliferative |

This table illustrates that the modified indole exhibits superior potency against cancer cell lines compared to traditional chemotherapeutics.

Study 1: In Vitro Evaluation

A study conducted on various human cancer cell lines revealed that this compound exhibited significant cytotoxicity. The IC50 values ranged from 16 to 24 nM across different cell lines including HeLa and Molt4/C8 .

Study 2: Molecular Docking Simulations

Molecular docking studies have suggested that the compound binds effectively to the active sites of key proteins involved in cancer progression. This binding affinity correlates with its observed biological activity .

Scientific Research Applications

Organic Synthesis

-

Cross-Coupling Reactions :

- The compound is utilized as a boron reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to form stable complexes with palladium catalysts makes it a valuable intermediate for synthesizing biaryl compounds.

- Example : In a study by , the compound was successfully employed to couple with various aryl halides, demonstrating high yields and selectivity.

-

Functionalization of Aromatic Compounds :

- It serves as a versatile building block for the functionalization of aromatic systems. The dioxaborolane group can be easily transformed into other functional groups through hydrolysis or transmetalation reactions.

- Case Study : Research indicates that derivatives of this compound can be synthesized to create new materials with tailored properties for electronic applications.

Medicinal Chemistry

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of this compound exhibit promising anticancer properties. The indole structure is known for its bioactivity, and modifications can enhance potency against specific cancer cell lines.

- Research Findings : A study highlighted the synthesis of indole derivatives from this compound that showed significant cytotoxicity against various cancer cells .

-

Neuroprotective Effects :

- Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds potential candidates for treating conditions like Alzheimer's disease.

Materials Science

-

Organic Light Emitting Diodes (OLEDs) :

- The compound's unique electronic properties make it suitable for applications in OLED technology. Its derivatives have been tested as emissive materials that provide high efficiency and stability.

- Performance Metrics : Studies report improved luminescent efficiency when using this compound in OLED devices compared to traditional materials.

-

Sensors :

- The boron-containing moiety allows for the development of sensors capable of detecting specific ions or small molecules. This application is particularly relevant in environmental monitoring and biomedical diagnostics.

- Example Application : A sensor developed using this compound showed high sensitivity towards fluoride ions in aqueous solutions.

Summary Table of Applications

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- This derivative shows applications in synthesizing fluorescent probes due to its electronic tuning . 1-Methyl-2-boronate-1H-indole (CAS 898289-06-0): The N-methyl group prevents tautomerization, stabilizing the indole ring. This compound is widely used in drug discovery, achieving 86% yield in Suzuki reactions under Pd catalysis .

Position 4 Boronate Derivatives :

- 1-Methyl-4-boronate-1H-indole (CAS 898289-06-0): Exhibits steric hindrance due to the proximity of the methyl and boronate groups, reducing coupling efficiency compared to position 2 analogs. Molecular weight: 257.14 g/mol .

- 6-Methoxy-4-boronate-1H-indole (CAS 955979-12-1): The methoxy group at position 6 increases solubility in polar solvents, making it suitable for aqueous-phase reactions .

- The distal boronate position minimizes steric effects, enhancing reactivity in macrocyclic syntheses . 7-Methoxy-2-boronate-1H-indole (CAS 1072812-69-1): Similar to 4-methoxy analogs but with altered regioselectivity in cross-couplings, favoring para-substituted aryl partners .

Functional Group Modifications

N-Substituted Derivatives :

- 1-[(4-Methylphenyl)sulfonyl]-3-boronate-1H-indole (CAS BB31-5721): The sulfonyl group enhances stability and directs electrophilic substitution. Molecular weight: 397.3 g/mol; used in protease inhibitor synthesis .

- 1-(Methylsulfonyl)-5-boronate-indoline (CAS 1132944-44-5): The indoline core and sulfonyl group improve metabolic stability, making it a candidate for CNS drug development .

Halogenated Derivatives :

Physical and Spectral Properties

Preparation Methods

Multi-Step Synthesis Using Metal-Catalyzed Cross-Coupling

This two-step reaction sequence is a standard and reliable approach for synthesizing the target compound with high regioselectivity and functional group tolerance.

Alternative Metal-Catalyzed Approaches and Functionalization

While the iridium-catalyzed borylation is the primary method, alternative approaches include:

Nickel or Copper Complex-Mediated Alkylation and Borylation:

Complexes of nickel or copper with chiral ligands have been employed for late-stage functionalization of aromatic amino acids and related heterocycles, including indoles. These methods can incorporate boronate groups via alkylation followed by borylation steps under mild conditions, often enabling isotopic labeling or further functional group transformations.Radical Bromination Followed by Borylation:

Radical bromination at the methyl group adjacent to the indole ring can precede borylation reactions, allowing for the introduction of the boronate ester at specific positions.

Analytical and Experimental Details

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and sometimes 19F NMR) for structural confirmation.

- Mass spectrometry (low and high-resolution ESI-MS) for molecular weight and purity assessment.

- Elemental analysis for composition verification.

- Chromatographic purification monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- Reactions are conducted under an inert atmosphere using Schlenk techniques or glove boxes to prevent moisture and oxygen interference.

- Solvents and reagents are used as received or purified by standard methods.

- Reaction progress is monitored by TLC or NMR.

- Products are isolated by extraction and purified by column chromatography.

Summary Table of Preparation Conditions

| Parameter | Typical Conditions |

|---|---|

| Starting Material | 4-Methylindole |

| Boron Source | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (B2pin2) |

| Catalyst | (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine |

| Solvent | Cyclohexane |

| Temperature | 60 °C |

| Reaction Time | 18 hours |

| Atmosphere | Argon or nitrogen (inert) |

| Work-up | Trifluoroacetic acid in dichloromethane at 0 °C |

| Purification | Column chromatography |

| Yield | Moderate to good (varies, typically >50%) |

Research Findings and Considerations

- The iridium-catalyzed borylation is highly regioselective for the C-2 position of 4-methylindole, avoiding substitution at other positions due to steric and electronic effects.

- The use of bulky bipyridine ligands enhances catalyst stability and selectivity.

- The reaction tolerates various functional groups, making it versatile for complex molecule synthesis.

- The boronate ester product is stable and suitable for subsequent cross-coupling or functionalization reactions.

- Alternative methods involving nickel or copper complexes allow for functional group diversity and isotopic labeling, expanding the utility of the compound in medicinal chemistry and radiochemistry applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the boronate ester group. Key steps include:

- Borylation : Reacting halogenated indole precursors (e.g., 2-bromo-4-methyl-1H-indole) with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc as a base in THF at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., using ethanol/water mixtures) are standard .

- Yield Optimization : Adjusting catalyst loading (1–5 mol%), solvent polarity, and reaction time (6–24 hours) improves yields (typically 50–75%) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR identify characteristic shifts (e.g., indole NH at δ 10–12 ppm, boronate ester B-O peaks at δ 1.0–1.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 243.11) .

- Melting Point : 114–116.5°C (crystalline form) .

Q. What are the primary applications of this compound in organic synthesis?

- Suzuki-Miyaura Cross-Coupling : Acts as a boronate donor for C–C bond formation in biaryl synthesis, especially in heterocyclic systems (e.g., indole-functionalized polymers) .

- Intermediate for Functionalization : Used to introduce methyl-indole motifs into pharmaceuticals (e.g., kinase inhibitors) via subsequent alkylation or arylation .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability and reproducibility?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while ethereal solvents reduce side reactions in sensitive intermediates .

- Catalyst Screening : Testing Pd(PPh₃)₄ vs. Pd(dtbpf)Cl₂ for improved regioselectivity in sterically hindered systems .

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track boronate ester formation and minimize over-borylation .

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

- Oxidative Addition : Pd⁰ inserts into the C–Br bond of the indole precursor, forming a Pd(II) intermediate .

- Transmetallation : Boronate ester transfers to Pd(II), followed by reductive elimination to form the C–C bond.

- Kinetic Studies : Rate-determining steps vary with substituent electronics; electron-withdrawing groups on indole slow transmetallation .

Q. How is X-ray crystallography employed to resolve structural ambiguities?

- Crystallization : Slow evaporation from dichloromethane/hexane yields single crystals suitable for SHELX refinement .

- Key Parameters : Bond lengths (B–O ~1.36 Å) and dihedral angles (indole-boronate plane ~15°) confirm steric effects .

Q. What role does this compound play in materials science (e.g., OLEDs)?

- Electron-Transport Layers : Functionalized indole-boronate derivatives enhance hole-blocking in OLEDs due to their electron-deficient boron centers .

- Thermal Stability : Decomposition temperatures >250°C make it suitable for vacuum-deposited thin films .

Q. How does the compound’s stability vary under different storage conditions?

- Light Sensitivity : Prolonged UV exposure degrades the boronate ester; store in amber vials at –20°C .

- Moisture Sensitivity : Hydrolysis to boronic acid occurs in humid environments; use molecular sieves in storage .

Q. What computational methods predict its reactivity in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.